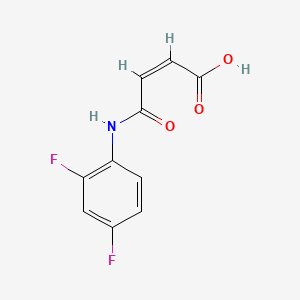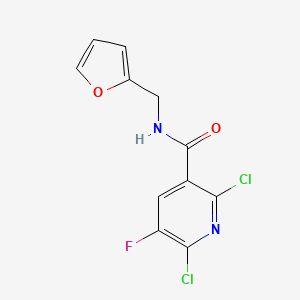
N-(2,4-Difluorophenyl)maleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Difluorophenyl)maleamic acid is an organic compound with the molecular formula C10H7F2NO3 It is a derivative of maleamic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2,4-Difluorophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,4-difluoroaniline. The reaction typically involves dissolving maleic anhydride in a suitable solvent, such as acetic anhydride, and adding 2,4-difluoroaniline. The mixture is then heated under reflux conditions for a specific period, usually around 2 hours. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with an organic solvent, such as diethyl ether. The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Difluorophenyl)maleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with substituted functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
N-(2,4-Difluorophenyl)maleamic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,4-Difluorophenyl)maleamic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylmaleamic acid: Lacks the fluorine substitutions on the phenyl ring.
N-(2,4-Dichlorophenyl)maleamic acid: Contains chlorine atoms instead of fluorine atoms at the 2 and 4 positions.
N-(2,4-Dimethylphenyl)maleamic acid: Contains methyl groups instead of fluorine atoms at the 2 and 4 positions.
Uniqueness
N-(2,4-Difluorophenyl)maleamic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its non-fluorinated analogs.
Propiedades
Número CAS |
6954-64-9 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C14H21NO/c1-16-14-10-6-5-7-12(14)11-15-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3 |
Clave InChI |
UTJDSLDBTMBTJA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC(=O)O |
SMILES isomérico |
C1=CC(=C(C=C1F)F)NC(=O)/C=C\C(=O)O |
SMILES canónico |
COC1=CC=CC=C1CNC2CCCCC2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B3042912.png)
![N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042913.png)
![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)
![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)
![N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B3042918.png)
![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B3042919.png)

![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)

![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)
![N1-(2,6-dichloro-3-pyridyl)-2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]sulphanyl}acetamide](/img/structure/B3042930.png)



